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molecular formula C8H4FNO2 B062502 4-Cyano-3-fluorobenzoic acid CAS No. 176508-81-9

4-Cyano-3-fluorobenzoic acid

Cat. No. B062502
M. Wt: 165.12 g/mol
InChI Key: ZWKNDLMYSLLMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08629137B2

Procedure details

0.66 g (4.0 mmol) 4-cyano-3-fluoro-benzoic acid were mixed with 10 mL thionyl chloride and boiled for 2 h. The mixture was evaporated to dryness and coevaporated twice with toluene. The residue was reacted further as the crude product.
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7](O)=[O:8])=[CH:5][C:4]=1[F:12])#[N:2].S(Cl)([Cl:15])=O>>[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([Cl:15])=[O:8])=[CH:5][C:4]=1[F:12])#[N:2]

Inputs

Step One
Name
Quantity
0.66 g
Type
reactant
Smiles
C(#N)C1=C(C=C(C(=O)O)C=C1)F
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was reacted further as the crude product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(#N)C1=C(C=C(C(=O)Cl)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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